molecular formula C27H37N5O2 B1666070 AQ-RA 741 CAS No. 123548-16-3

AQ-RA 741

货号: B1666070
CAS 编号: 123548-16-3
分子量: 463.6 g/mol
InChI 键: BCUGCHZRMKTPMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

遗憾的是,关于AQ-RA 741的具体合成路线和反应条件在现有文献中没有广泛记录。 需要注意的是,this compound对心脏M2位点表现出高亲和力(pKi = 8.30) . 可能需要进一步研究才能揭示详细的合成方法和工业生产方法。

化学反应分析

AQ-RA 741所经历的反应没有明确描述。 作为一种M2受体拮抗剂,它可能与乙酰胆碱受体相互作用,影响心率和其他生理过程。 常见的试剂和条件仍然难以捉摸,但进一步的研究可以阐明这方面。

科学研究应用

Cardiac Research

Cardioselectivity and Mechanisms:
AQ-RA 741 has demonstrated significant cardioselectivity in vivo, inhibiting vagally induced bradycardia effectively while sparing other muscarinic receptor subtypes involved in gastrointestinal and respiratory functions . This characteristic makes it an essential tool for studying cardiac physiology and the role of the autonomic nervous system in heart rate regulation.

Case Study:
In a study involving guinea pigs, this compound was shown to selectively block M2 receptors, resulting in increased heart rate without affecting other autonomic responses. The findings suggest its potential use in therapeutic strategies targeting heart rate modulation .

Neuropharmacology

Role in Learning and Memory:
Research indicates that this compound plays a role in modulating cholinergic neurotransmission, particularly in the context of learning and memory processes. By antagonizing M2 receptors, it can influence synaptic plasticity within key brain regions such as the hippocampus .

Case Study:
A microdialysis study assessed the impact of this compound on hippocampal cholinergic activity during spatial learning tasks. The results revealed that blocking M2 receptors led to enhanced learning performance, suggesting that this compound could be utilized to investigate cholinergic contributions to cognitive functions .

Behavioral Studies

Influence on Reward Systems:
this compound has been employed to explore the role of muscarinic receptors in reward-related behaviors. By selectively inhibiting M2 receptors, researchers can dissect the cholinergic modulation of reward pathways in animal models .

Case Study:
In experiments assessing brain-stimulation reward thresholds, this compound was administered to block M1 and M4 receptors while preserving M5 receptor activity. This selective inhibition allowed for a clearer understanding of the contributions of different muscarinic receptor subtypes to reward processing .

Pharmacological Profiling

Binding Affinity Studies:
this compound's binding affinity profiles have been extensively characterized through radioligand binding studies. These studies confirm its high selectivity for cardiac M2 receptors compared to other subtypes .

Receptor TypepKi Value
M28.30
M17.70
M36.82

Preparation and Usage

Stock Solution Preparation:
For experimental applications, this compound can be prepared in various concentrations as shown below:

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mgVolume for 20 mgVolume for 25 mg
1 mM2.1569 mL10.7847 mL21.5694 mL43.1388 mL53.9235 mL
5 mM0.4314 mL2.1569 mL4.3139 mL8.6278 mL10.7847 mL
10 mM0.2157 mL1.0785 mL2.1569 mL4.3139 mL5.3923 mL

作用机制

AQ-RA 741发挥作用的精确机制仍然是一个活跃的研究领域。 它可能涉及与M2受体相互作用,影响下游信号通路。 分子靶标和通路需要进一步阐明。

相似化合物的比较

虽然具体的比较很少,但AQ-RA 741的独特之处在于其对M2受体的选择性。 识别类似的化合物需要额外的研究,但this compound因其特定的结合谱而脱颖而出。

生物活性

AQ-RA 741 is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR), primarily involved in cardiovascular regulation. Its chemical structure is defined as 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, with a molecular formula of C₁₇H₂₄N₄O₂ and a molecular weight of 304.41 g/mol. The compound exhibits high affinity for M2 receptors (pK_i = 8.30), intermediate affinity for M1 receptors (pK_i = 7.70), and lower affinity for M3 receptors (pK_i = 6.82) .

This compound acts as a competitive antagonist at muscarinic receptors, particularly demonstrating cardioselectivity. Its binding affinity is significantly higher for cardiac M2 receptors compared to those in other tissues such as tracheal, intestinal, or bladder smooth muscle. This selectivity is crucial for minimizing side effects during therapeutic applications .

Affinity Comparison

The following table summarizes the binding affinities of this compound for different muscarinic receptor subtypes:

Receptor TypepK_i ValueRelative Affinity
M28.30High
M17.70Intermediate
M36.82Low

In Vivo Studies

In vivo experiments have demonstrated that this compound effectively inhibits vagally induced bradycardia in various animal models, including rats, guinea pigs, and cats. The observed potency ratios between cardiac and other muscarinic receptor-mediated effects range from 9-fold to over 100-fold, indicating its remarkable selectivity . The log ID50 values for these experiments were found to be between -log ID50 = 7.24 and -log ID50 = 7.53 .

Case Studies

Case Study 1: Cardioselectivity Assessment
A study involving the administration of this compound in a controlled setting demonstrated significant inhibition of bradycardic responses induced by vagal stimulation in feline models. The results confirmed that this compound preferentially blocked cardiac M2 receptors, leading to an increase in heart rate without affecting other muscarinic pathways significantly.

Case Study 2: Comparative Analysis with Other Antagonists
In comparative studies with other muscarinic antagonists such as AF-DX 116, this compound showed superior selectivity for cardiac receptors over non-cardiac muscarinic sites, reinforcing its potential utility in treating conditions like bradycardia without unwanted side effects associated with broader receptor antagonism .

属性

IUPAC Name

11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-3-30(4-2)17-8-7-10-21-14-18-31(19-15-21)20-25(33)32-24-13-6-5-11-22(24)27(34)29-23-12-9-16-28-26(23)32/h5-6,9,11-13,16,21H,3-4,7-8,10,14-15,17-20H2,1-2H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUGCHZRMKTPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154038
Record name AQ-RA 741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123548-16-3
Record name AQ-RA 741
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123548163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AQ-RA 741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared analogously to Example 1 from 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one and 4-[4-(diethylamino)butyl]piperidine in a yield of 43% of theory.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AQ-RA 741
Reactant of Route 2
Reactant of Route 2
AQ-RA 741
Reactant of Route 3
Reactant of Route 3
AQ-RA 741
Reactant of Route 4
Reactant of Route 4
AQ-RA 741
Reactant of Route 5
Reactant of Route 5
AQ-RA 741
Reactant of Route 6
Reactant of Route 6
AQ-RA 741

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。